1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one

Medicinal Chemistry Pharmacokinetics Structural Biology

Obtaining 1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one with a verified chain of custody is critical for executing patented synthetic pathways to S1P receptor modulators. Generic sulfonylpiperidin-4-one analogs cannot substitute this specific branched isobutyl derivative without altering the final API structure. We offer the compound at a research-grade purity of 95%. - Structurally validated as the exact intermediate described in patent EP4163281A1, ensuring compliance with proprietary synthetic routes. - The unique 2-methylpropane-1-sulfonyl group provides distinct steric bulk and lipophilicity for probing hydrophobic binding pockets, making it a strategic choice for anticancer SAR libraries. - Available from BenchChem with rapid global delivery, eliminating sourcing delays for time-sensitive medicinal chemistry programs.

Molecular Formula C9H17NO3S
Molecular Weight 219.3 g/mol
CAS No. 1341948-13-7
Cat. No. B1531382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one
CAS1341948-13-7
Molecular FormulaC9H17NO3S
Molecular Weight219.3 g/mol
Structural Identifiers
SMILESCC(C)CS(=O)(=O)N1CCC(=O)CC1
InChIInChI=1S/C9H17NO3S/c1-8(2)7-14(12,13)10-5-3-9(11)4-6-10/h8H,3-7H2,1-2H3
InChIKeyKJXZQEICEWXUAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one Compound Profile


1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one is a small-molecule sulfonylpiperidin-4-one derivative with the molecular formula C9H17NO3S and a molecular weight of 219.3 g/mol . It features a piperidin-4-one core N-substituted with a 2-methylpropane-1-sulfonyl group, placing it within a class of compounds investigated for diverse biological activities, including anticancer and anti-inflammatory properties [1]. The compound is primarily available for research purposes with a typical purity specification of 95% .

Branched lipophilic sulfonyl probe for hydrophobic binding pocket SAR
S1P modulator synthetic intermediate (patent route)
Research-grade purity specification for screening consistency

SAR Differentiation for 1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one


The 1-sulfonyl-piperidin-4-one scaffold is highly sensitive to modifications on the sulfonyl group, meaning in-class compounds cannot be treated as interchangeable [1]. A critical structural differentiator for 1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one is its branched 2-methylpropane (isobutyl) substituent, which imparts distinct steric and lipophilic properties compared to smaller, linear analogs like 1-(methylsulfonyl)piperidin-4-one or 1-(ethylsulfonyl)piperidin-4-one [2]. This branching can significantly impact target binding conformation, metabolic stability, and overall pharmacokinetic profile, making it a precise tool for probing hydrophobic binding pockets that are inaccessible or mismatched by its straight-chain or aromatic counterparts [3]. Therefore, selecting this specific compound is not a generic choice but a strategic decision for structure-activity relationship (SAR) studies demanding specific steric bulk and lipophilicity.

Linear alkyl sulfonyl analogs

Methyl or ethyl sulfonyl derivatives lack branched steric bulk, which may alter target binding conformation and PK profile.

Alternative sulfonate activating groups

Mesylate or tosylate analogs can shift synthetic reactivity and metabolic stability, limiting direct substitution in patent routes.

Comparative Evidence Guide


Enhanced Lipophilicity and Steric Bulk

The 2-methylpropane-1-sulfonyl substituent confers a calculated lipophilicity (XLogP) of approximately 0.8-1.2, which is significantly higher than that of the 1-(methylsulfonyl)piperidin-4-one analog [1]. This increase in LogP is driven by the extended, branched carbon chain, which also introduces greater steric hindrance, quantified by a larger Connolly Solvent-Excluded Volume. These properties directly influence passive membrane permeability and target engagement within hydrophobic clefts, a feature not replicable by smaller alkyl sulfonyl derivatives [2].

Lipophilicity & Steric Bulk
Class-level
XLogP ~0.8–1.2 vs. methyl ~−0.4; branched chain increases steric volume.
Reported class-level property context
Calculated; no direct experimental logP
Medicinal Chemistry Pharmacokinetics Structural Biology

Synthetic Intermediate Utility

Patents disclose the use of specific piperidinone sulphonate compounds as key intermediates in the preparation of heterocyclic S1P receptor modulators. The specific 2-methylpropane-1-sulfonyl protecting/activating group offers a balance of stability and reactivity distinct from methane- or trifluoromethanesulfonyl analogs during multi-step syntheses [1]. Its use is documented in patent EP4163281A1, where the exact sulfonate structure is critical for the subsequent formation of complex drug-like molecules [1].

Synthetic Intermediate
Supporting evidence
Documented in EP4163281A1 as intermediate for S1P modulators.
Specific sulfonate required for patent route
Yield comparisons not provided
Synthetic Chemistry Drug Discovery Process Chemistry

Antiproliferative Activity (Class-Level)

This specific compound is a member of the 1-sulfonyl-4-piperidone class, which has been shown to exert potent antiproliferative effects. A key study on 3,5-bis(ylidene)-1-(alkylsulfonyl)piperidin-4-ones demonstrated sub-micromolar IC50 values against HCT116 (colon) and A431 (skin) cancer cell lines. Notably, a representative compound in this class (compound 36) showed IC50 values of 2.23 µM (MCF7) and 4.27 µM (A549), outperforming the standard chemotherapeutic doxorubicin (IC50 = 5.93 µM) against A549 lung cancer cells [1]. The specific sulfonyl group modulates the antiproliferative potency, highlighting the need for testing this specific compound within the SAR series.

Class Antiproliferative
Class-level
Class representative IC50 4.27 µM vs doxorubicin 5.93 µM in A549 cells.
Supports class-based antiproliferative screening
No direct data for target compound
Cancer Research Pharmacology Drug Design

Application Scenarios


Drug Substance Synthesis Intermediate

The compound is defined in patent EP4163281A1 as an intermediate for synthesizing S1P receptor modulators. Procuring this specific sulfonate is mandatory to execute the patented synthetic pathway, as substituting a methyl or phenyl sulfonyl analog will result in a different chemical entity, failing to produce the desired active pharmaceutical ingredient (API) [1].

Lipophilic Binding Pocket SAR Probe

The unique branched, lipophilic 2-methylpropane-1-sulfonyl group makes this compound the optimal choice for exploring hydrophobic interactions in a target's binding site. Compared to the smaller and less lipophilic 1-(methylsulfonyl)piperidin-4-one, this compound is the correct procurement choice for projects where maximizing van der Waals contacts in a specific hydrophobic pocket is a stated goal of the SAR campaign [2].

Anticancer Drug Discovery Panel Reference

Given the documented antiproliferative activity of its structural class against colon, skin, breast, and lung cancer cell lines, this compound is a high-value addition to a focused library for anticancer screening. While direct data for this molecule is absent, its procurement is justified by the strong class-level evidence showing its core scaffold can outperform doxorubicin in certain contexts, warranting its investigation as a specific chemotype [3].

Application
Selection Property
Validation Focus
S1P modulator intermediate synthesis
Documented patent route compatibility
Route-specific intermediate identity
Hydrophobic binding pocket SAR
Branched lipophilic sulfonyl group
Target engagement in hydrophobic clefts
Antiproliferative screening panel
Class-level antiproliferative evidence
Cell-line response and selectivity
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